3-Chloro-1,1-diethoxypropane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-Chloro-1,1-diethoxypropane can be achieved through various methods. For instance, 3-(Diethoxymethyl)alkanals, which share the diethoxy functional group, can be synthesized using a copper (II)-catalyzed reaction followed by ring cleavage with concentrated sulfuric acid in the presence of triethyl orthoformate . Additionally, ethyl 3,3-diethoxypropanoate, another related compound, can be synthesized through a haloform reaction of a trichloro ketone . These methods suggest that the synthesis of 3-Chloro-1,1-diethoxypropane could potentially involve similar catalytic or haloform reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Chloro-1,1-diethoxypropane can be determined using various spectral analyses. For example, the structures of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones were assigned based on elemental and spectral analyses, including IR, 1H NMR, 13C NMR, and Mass spectrometry . The X-ray crystal structures of certain β-diketones have been reported to adopt cis-diketo conformations, which could be relevant when considering the molecular geometry of 3-Chloro-1,1-diethoxypropane .
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups to 3-Chloro-1,1-diethoxypropane has been studied. For instance, the photodenitrogenation of a diethoxy-substituted diazene led to the formation of a long-lived diradical intermediate, which could provide insights into the reactivity of the diethoxy groups in 3-Chloro-1,1-diethoxypropane . The methoxy substitution reaction to synthesize 3-Methoxy-1-propanol from 3-chloro-1-propanol also sheds light on the reactivity of chloroalkanes and their potential transformations .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Chloro-1,1-diethoxypropane are not directly reported, the properties of related compounds can be inferred. The synthesis of 3-Methoxy-1-propanol from 3-chloro-1-propanol under optimal conditions, including temperature and reaction time, suggests that similar conditions could be relevant for reactions involving 3-Chloro-1,1-diethoxypropane . The stability of diradicals in different solvents as reported in the study of localized singlet diradicals could also be indicative of the stability of 3-Chloro-1,1-diethoxypropane under various conditions .
Scientific Research Applications
1. Chemical Interactions and Reactions
- Guseinov et al. (2017) studied the formation of 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides from 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane, noting the presence of tetrel (C···O) and chalcogen (S···O) bonds in these structures (Guseinov et al., 2017).
- Leiren et al. (2013) explored the reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, highlighting its transformations with selected reagents and discussing the conversion of the diethyl acetal moiety to an aldehyde group (Leiren et al., 2013).
2. Molecular Interactions and Enthalpy Studies
- Meyer et al. (1980) reported on the mixing enthalpies of various acetals, including 1,1-diethoxypropane, with different compounds, examining molecular surface interactions and group contribution formulas (Meyer et al., 1980).
3. Polymerization and Spectroscopic Studies
- Yokoyama et al. (1977) conducted NMR studies on the growing species of cyclic acetals in cationic polymerization, including the behavior of 1,1-diethoxypropane and its transformation into other compounds (Yokoyama et al., 1977).
4. Gas Phase Reactivity and Kinetics
- Dagaut et al. (1989) measured the rate constants for the gas phase reactions of hydroxyl radicals with aliphatic polyethers, including 1,1-diethoxypropane, discussing the implications for reaction mechanisms and prediction of reaction rates (Dagaut et al., 1989).
5. Applications in Synthetic Chemistry
- Valdersnes et al. (2012) described the synthesis of partly modified carbohydrates using 1,1-diethoxy-5-hydroxypent-3-yn-2-one derivatives, discussing the formation of 3-(diethoxymethyl)-2-oxa-6,10-dithiaspiro[4.5]decan-3-ols (Valdersnes et al., 2012).
6. Isomerism and Vibrational Spectra
- Ogawa et al. (1978) studied the Raman and infrared spectra of 1-chloro-propanes, including 1,1-diethoxypropane, examining rotational isomerism and vibration frequencies (Ogawa et al., 1978).
7. Unimolecular Elimination Studies
- Rosas et al. (2012) investigated the gas-phase thermal elimination of 1,1-diethoxypropane, providing insights into the reaction kinetics and mechanisms, including the formation of ethanol, acetone, and ethylene (Rosas et al., 2012).
8. Preparation and Pyrolysis
- Li (2001) discussed the preparation of diethoxypropane from acetone and its pyrolytic decomposition to produce 2-ethoxypropene (Li, 2001).
Safety And Hazards
properties
IUPAC Name |
3-chloro-1,1-diethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHONHDWVLPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189048 | |
Record name | 3-Chloro-1,1-diethoxypropane | |
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Molecular Weight |
166.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Chloropropionaldehyde diethyl acetal | |
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Product Name |
3-Chloro-1,1-diethoxypropane | |
CAS RN |
35573-93-4 | |
Record name | 3-Chloro-1,1-diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35573-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-1,1-diethoxypropane | |
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Record name | 35573-93-4 | |
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Record name | 3-Chloro-1,1-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,1-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.825 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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